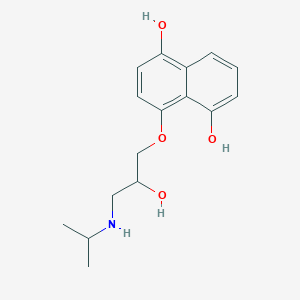
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used to study the mechanism of action of beta-2 adrenergic receptors and their role in various physiological and biochemical processes.
Wirkmechanismus
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- acts as a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. The binding of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- to the beta-2 adrenergic receptor blocks the downstream signaling pathways that are activated by the receptor, resulting in the inhibition of various physiological and biochemical processes.
Biochemische Und Physiologische Effekte
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is a key mechanism in the treatment of asthma and COPD. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific targeting of this receptor. It also has a well-established mechanism of action and has been extensively studied in scientific research. However, the limitations of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a complex compound to synthesize, which may limit its availability and increase its cost. Additionally, the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments may be limited by its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in scientific research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other physiological and biochemical processes, such as glucose metabolism and insulin secretion. Additionally, the development of new beta-2 adrenergic receptor antagonists based on the structure of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- may lead to the discovery of new drugs for the treatment of respiratory diseases and other conditions.
Synthesemethoden
The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves the reaction of 1,5-naphthalenediol with 2-(isopropylamino)ethyl 3-bromo-4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product. The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been extensively used in scientific research to study the beta-2 adrenergic receptor and its role in various physiological and biochemical processes. It has been used to investigate the mechanism of action of beta-2 adrenergic receptor agonists and antagonists, their binding affinity, and their effects on intracellular signaling pathways. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been used to study the role of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
Eigenschaften
CAS-Nummer |
114662-00-9 |
|---|---|
Produktname |
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- |
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,5-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-6-13(19)12-4-3-5-14(20)16(12)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
InChI-Schlüssel |
KBQGDOTZGXVBLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
Kanonische SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
Synonyme |
4,8-DHP 4,8-dihydroxypropranolol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



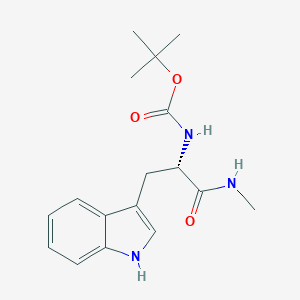
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
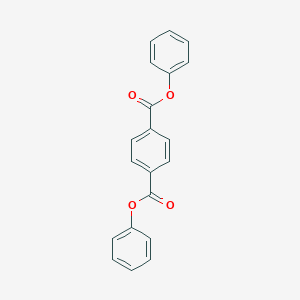
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
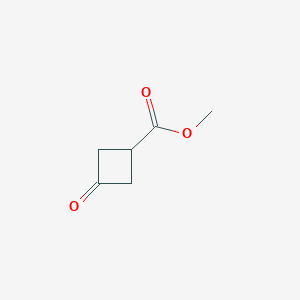
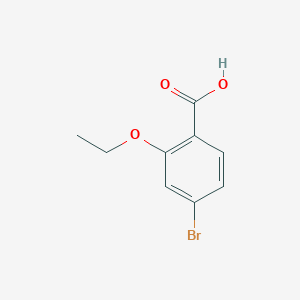
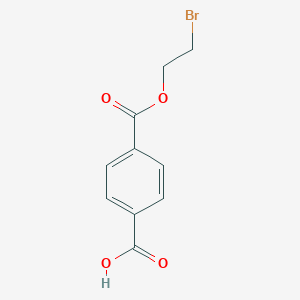
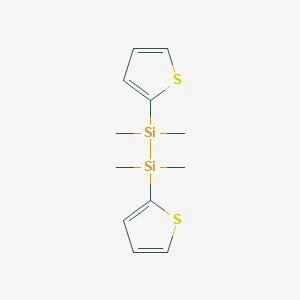
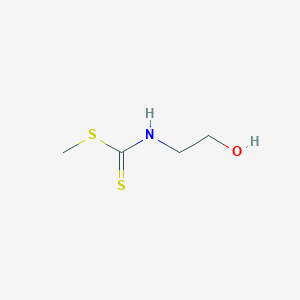
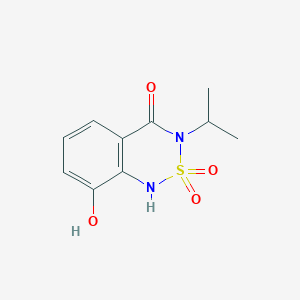

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

